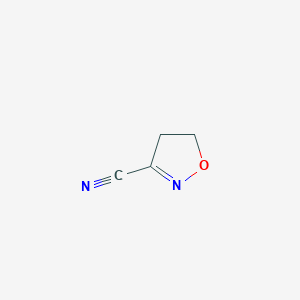
4,5-dihydro-1,2-oxazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dihydro-1,2-oxazole-3-carbonitrile is a heterocyclic compound with a molecular formula of C₄H₄N₂O It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom
作用機序
Target of Action
Isoxazole derivatives, a class of compounds to which 4,5-dihydro-isoxazole-3-carbonitrile belongs, are known to interact with various biological systems such as enzymes and receptors .
Mode of Action
Isoxazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Isoxazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Isoxazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of isoxazole derivatives .
生化学分析
Biochemical Properties
4,5-Dihydro-isoxazole-3-carbonitrile is known to interact with various enzymes and proteins. For instance, it has been found to inhibit leukotriene biosynthesis, acting as an effective anti-inflammatory agent . This suggests that it interacts with enzymes involved in the leukotriene biosynthesis pathway .
Cellular Effects
The cellular effects of 4,5-Dihydro-isoxazole-3-carbonitrile are primarily related to its anti-inflammatory properties . By inhibiting leukotriene biosynthesis, it can potentially influence cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
The molecular mechanism of action of 4,5-Dihydro-isoxazole-3-carbonitrile is largely associated with its inhibitory effect on leukotriene biosynthesis . This involves binding interactions with enzymes in the leukotriene pathway, leading to enzyme inhibition and changes in gene expression .
Metabolic Pathways
Given its known inhibitory effect on leukotriene biosynthesis, it likely interacts with enzymes in this pathway .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-1,2-oxazole-3-carbonitrile typically involves the cyclization of nitrile oxides with alkenes or alkynes. One common method is the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. For instance, the nitrile oxide can be generated in situ from hydroximoyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature in a solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the 1,3-dipolar cycloaddition reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4,5-dihydro-1,2-oxazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted oxazole derivatives.
科学的研究の応用
4,5-dihydro-1,2-oxazole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
類似化合物との比較
Similar Compounds
4,5-dihydro-1,2-oxazole: Lacks the nitrile group, which may affect its reactivity and biological activity.
1,2-oxazole: Fully unsaturated version of the compound, which may have different chemical properties.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.
Uniqueness
4,5-dihydro-1,2-oxazole-3-carbonitrile is unique due to the presence of both the nitrile group and the partially saturated oxazole ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
4,5-dihydro-1,2-oxazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c5-3-4-1-2-7-6-4/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNDSVJXFUFKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B2610303.png)

![methyl7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B2610309.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B2610311.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2610312.png)
![N-(2-butoxyphenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2610314.png)





![1-(4-FLUOROPHENYL)-4-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE](/img/structure/B2610323.png)


